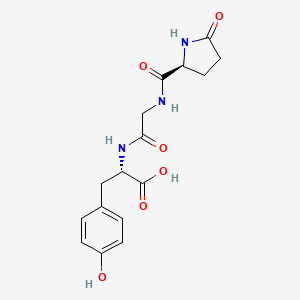
5-Oxo-L-prolylglycyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-L-prolylglycyl-L-tyrosine is a chemical compound with the molecular formula C16H19N3O6 . It is composed of 16 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The compound contains various functional groups, including carboxylic acid, secondary amides, and hydroxyl groups . It is known for its unique structure, which includes both five-membered and six-membered rings .
Métodos De Preparación
The synthesis of 5-Oxo-L-prolylglycyl-L-tyrosine involves several steps, starting with the preparation of 5-oxo-L-proline . This intermediate can be synthesized through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions . The resulting 5-oxo-L-proline is then coupled with glycine and L-tyrosine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Análisis De Reacciones Químicas
5-Oxo-L-prolylglycyl-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
5-Oxo-L-prolylglycyl-L-tyrosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry . In biology, the compound is studied for its potential role in metabolic pathways and as a precursor to bioactive peptides . In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate enzyme activity and its role in disease pathways . Additionally, the compound has industrial applications in the production of pharmaceuticals and as a reagent in chemical synthesis .
Mecanismo De Acción
The mechanism of action of 5-Oxo-L-prolylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways . The compound is known to act as a substrate for certain enzymes, leading to the formation of bioactive peptides that can modulate various biological processes . These peptides may interact with receptors, enzymes, or other proteins to exert their effects . The specific pathways involved depend on the context in which the compound is used and the biological system being studied .
Comparación Con Compuestos Similares
5-Oxo-L-prolylglycyl-L-tyrosine can be compared to other similar compounds, such as pyroglutamylglycine and pyroglutamylvaline . These compounds share structural similarities, including the presence of 5-oxo-L-proline as a common functional group . this compound is unique in its combination of glycine and L-tyrosine residues, which confer distinct chemical and biological properties . The presence of the aromatic tyrosine residue, in particular, may influence the compound’s reactivity and interactions with biological targets .
Propiedades
Número CAS |
65757-09-7 |
|---|---|
Fórmula molecular |
C16H19N3O6 |
Peso molecular |
349.34 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H19N3O6/c20-10-3-1-9(2-4-10)7-12(16(24)25)19-14(22)8-17-15(23)11-5-6-13(21)18-11/h1-4,11-12,20H,5-8H2,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t11-,12-/m0/s1 |
Clave InChI |
CZNHSHCAPZFDAF-RYUDHWBXSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


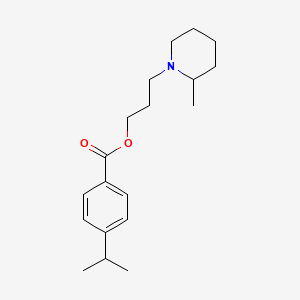
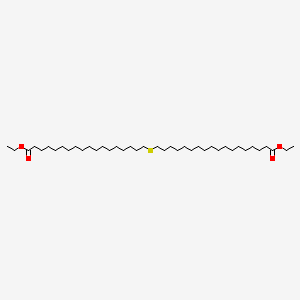
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)
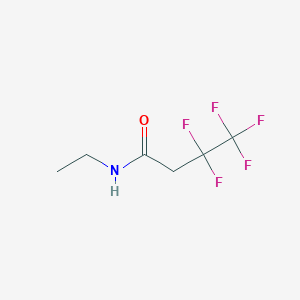
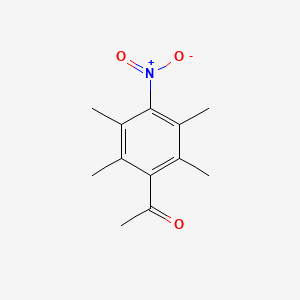
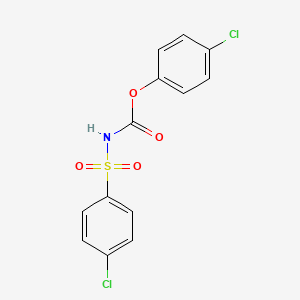
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
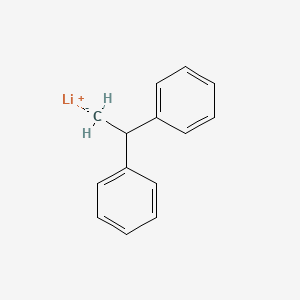

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
